molecular formula C10H9ClN2O2 B8511940 1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

Cat. No. B8511940
M. Wt: 224.64 g/mol
InChI Key: HEBYWMGYEPMBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772235B2

Procedure details

The title compound from Example 1 (6.45 g) was cooled on an ice-bath with 23.5 mL DEA in THF (200 mL). To this slurry 21.94 g 3-chlorobenzoyl chloride was added. The mixture was warmed to r.t. and stirred for 2 h. Addition of Et2O (200 mL), washing with sat. aq. NH4Cl and re-extraction of the aq. layer gave after combining and concentration of the org. layers followed by drying in vacuo 27.24 g, which was directly used in the next step. The material was dissolved in ethanol (250 mL) and refluxed for 1 h, followed by addition of 14.0 g (170 mmol) sodium acetate in water (40 mL). After refluxing over night, cooling to RT and addition of water (250 mL) the mixture was concentrated in vacuo to about half of its volume, resulting in a precipitate which was filtered off and recrystallized from EtOAc/heptane to yield 6.45 g (25%) of the title compound.
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.94 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:7])[CH:4]([OH:6])[CH3:5].[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=O.CCOCC.C([O-])(=O)C.[Na+]>C1COCC1.O>[Cl:8][C:9]1[CH:10]=[C:11]([C:12]2[O:1][N:2]=[C:3]([CH:4]([OH:6])[CH3:5])[N:7]=2)[CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
ON=C(C(C)O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.94 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with sat. aq. NH4Cl and re-extraction of the aq. layer
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
by drying in vacuo 27.24 g, which
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in ethanol (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing over night
TEMPERATURE
Type
TEMPERATURE
Details
cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to about half of its volume
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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